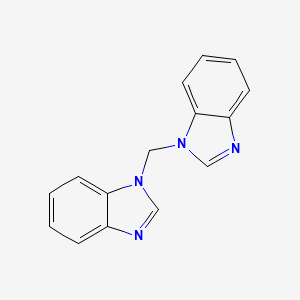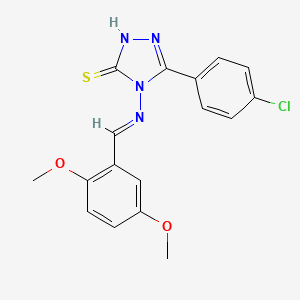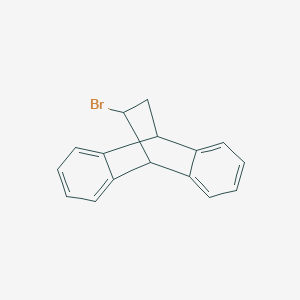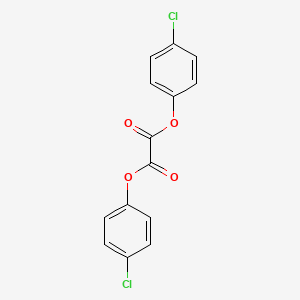
Quinoline, 1,2-dihydro-1-ethoxalyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-1-ethoxalylquinoline: is a heterocyclic aromatic compound with the molecular formula C14H17NO3. It features a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety.
Métodos De Preparación
Synthetic Routes:: Several classical synthesis protocols have been employed to construct the quinoline scaffold. Notable methods include:
- Gould–Jacob Reaction
- Friedländer Synthesis
- Pfitzinger Reaction
- Skraup Synthesis
- Doebner von Miller Reaction
- Conrad-Limpach Synthesis
Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity:: 1,2-Dihydro-1-ethoxalylquinoline undergoes various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Often achieved using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction : Catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
- Substitution : Nucleophilic substitution reactions with appropriate reagents.
Major Products:: The specific products depend on reaction conditions and substituents. Common derivatives include substituted quinolines and related compounds.
Aplicaciones Científicas De Investigación
1,2-Dihydro-1-ethoxalylquinoline finds applications in:
- Medicinal Chemistry : As a scaffold for drug discovery.
- Industrial Chemistry : Used in the synthesis of various organic compounds.
- Biological Research : Investigating its effects on cellular processes.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.
Comparación Con Compuestos Similares
1,2-Dihydro-1-ethoxalylquinoline stands out due to its unique structure. Similar compounds include other quinolines and heterocyclic analogs.
Propiedades
| 30831-87-9 | |
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 2-oxo-2-(2H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)14-9-5-7-10-6-3-4-8-11(10)14/h3-8H,2,9H2,1H3 |
Clave InChI |
WTLJHBLVUSNPSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)N1CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)








![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)
